molecular formula C19H20N2O2 B302976 N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide

N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide

Cat. No. B302976
M. Wt: 308.4 g/mol
InChI Key: WVQYDENZHZNGRL-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide, also known as DAPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide interacts with specific biological targets, such as the CD4 receptor, to exert its effects. In HIV research, N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide has been shown to block the entry of the virus into host cells by binding to the CD4 receptor and preventing the virus from attaching to the cell surface. N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide has also been shown to have anti-inflammatory properties by inhibiting the activation of immune cells.
Biochemical and Physiological Effects:
N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide has been shown to have several biochemical and physiological effects, including antiviral activity, anti-inflammatory activity, and the ability to modulate immune responses. N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide has also been shown to have low toxicity and high stability, making it an attractive candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide is its versatility in scientific research. N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide can be used as a scaffold for the development of new drugs, as an imaging agent for cancer detection, and as a building block for the synthesis of functional materials. Additionally, N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide has low toxicity and high stability, making it a safe and reliable chemical compound for lab experiments.
However, one limitation of N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide is its limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide's mechanism of action is not fully understood, which can make it difficult to optimize its use in drug discovery and other applications.

Future Directions

There are several future directions for research on N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide. One possible direction is the development of new N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide derivatives with enhanced properties, such as increased solubility or improved targeting of specific biological targets. Another direction is the exploration of N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide's potential applications in materials science, such as the synthesis of new functional materials with unique properties.
Additionally, further research is needed to fully understand N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide's mechanism of action and optimize its use in drug discovery and other applications. Overall, N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide has significant potential for scientific research and has already shown promising results in various fields.

Synthesis Methods

The synthesis of N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide involves the reaction of 4-dimethylaminobenzaldehyde with 3-(4-bromo-phenyl)-acrylic acid followed by the reaction of the resulting product with N-(2-aminoethyl)acetamide. This process yields N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide as a white powder with a melting point of 183-185°C.

Scientific Research Applications

N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide has been extensively studied for its potential applications in various fields, including medical research, drug discovery, and materials science. In medical research, N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide has been shown to have antiviral properties and has been explored as a potential treatment for HIV and other viral infections. N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide has also been studied for its potential use as an imaging agent for cancer detection.
In drug discovery, N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide has been used as a scaffold for the development of new drugs due to its unique chemical structure and ability to interact with specific biological targets. N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide derivatives have been developed as potential treatments for cancer, Alzheimer's disease, and other conditions.
In materials science, N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and porous polymers. These materials have potential applications in gas storage, catalysis, and drug delivery.

properties

Product Name

N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)acetamide

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C19H20N2O2/c1-14(22)20-17-6-4-5-16(13-17)19(23)12-9-15-7-10-18(11-8-15)21(2)3/h4-13H,1-3H3,(H,20,22)/b12-9+

InChI Key

WVQYDENZHZNGRL-FMIVXFBMSA-N

Isomeric SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C

SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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